1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring , a pyridazinone , and an isoxazole moiety. These structures are found in many biologically active compounds, suggesting that “1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide” could interact with a variety of biological targets.
Biochemical pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Compounds containing a pyrrolidine ring are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .
Preparation Methods
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyridazinone core: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Incorporation of the furan ring: This step involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Attachment of the oxazole ring: This is typically done through condensation reactions involving appropriate precursors.
Final assembly: The piperidine ring is introduced through nucleophilic substitution reactions, followed by the formation of the carboxamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Furan-containing compounds: These compounds have the furan ring and are known for their diverse biological activities.
Oxazole derivatives: These compounds contain the oxazole ring and are studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of these three heterocyclic structures, which imparts a distinct set of chemical and biological properties .
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-11-17(26-22-12)19-18(24)13-6-8-23(9-7-13)16-5-4-14(20-21-16)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLGMCNFTMWZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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